

Early discovery and development of E 2012

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Compound of Interest

Compound Name: E 2012

Cat. No.: B1671010

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An In-depth Technical Guide to the Early Discovery and Development of E2012

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

E2012 is a novel, second-generation γ -secretase modulator (GSM) discovered and developed by Eisai Co., Ltd. as a potential disease-modifying treatment for Alzheimer's disease (AD).[1] Unlike γ -secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities by interfering with vital signaling pathways like Notch, E2012 allosterically modulates the enzyme.[2][3] This modulation selectively reduces the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (A β 42) while increasing the formation of shorter, less toxic A β species, such as A β 38.[4][5] Preclinical studies demonstrated potent in vitro activity and in vivo efficacy in reducing brain A β levels.[2][6] Early clinical development in a Phase I trial confirmed the compound's ability to significantly lower plasma A β 42 levels in humans.[7][8] However, the program faced a setback when lenticular opacities were observed in a preclinical rat safety study, an effect later linked to off-target inhibition of cholesterol biosynthesis.[1][7] This guide provides a detailed overview of the foundational science, experimental data, and methodologies involved in the early-stage development of E2012.

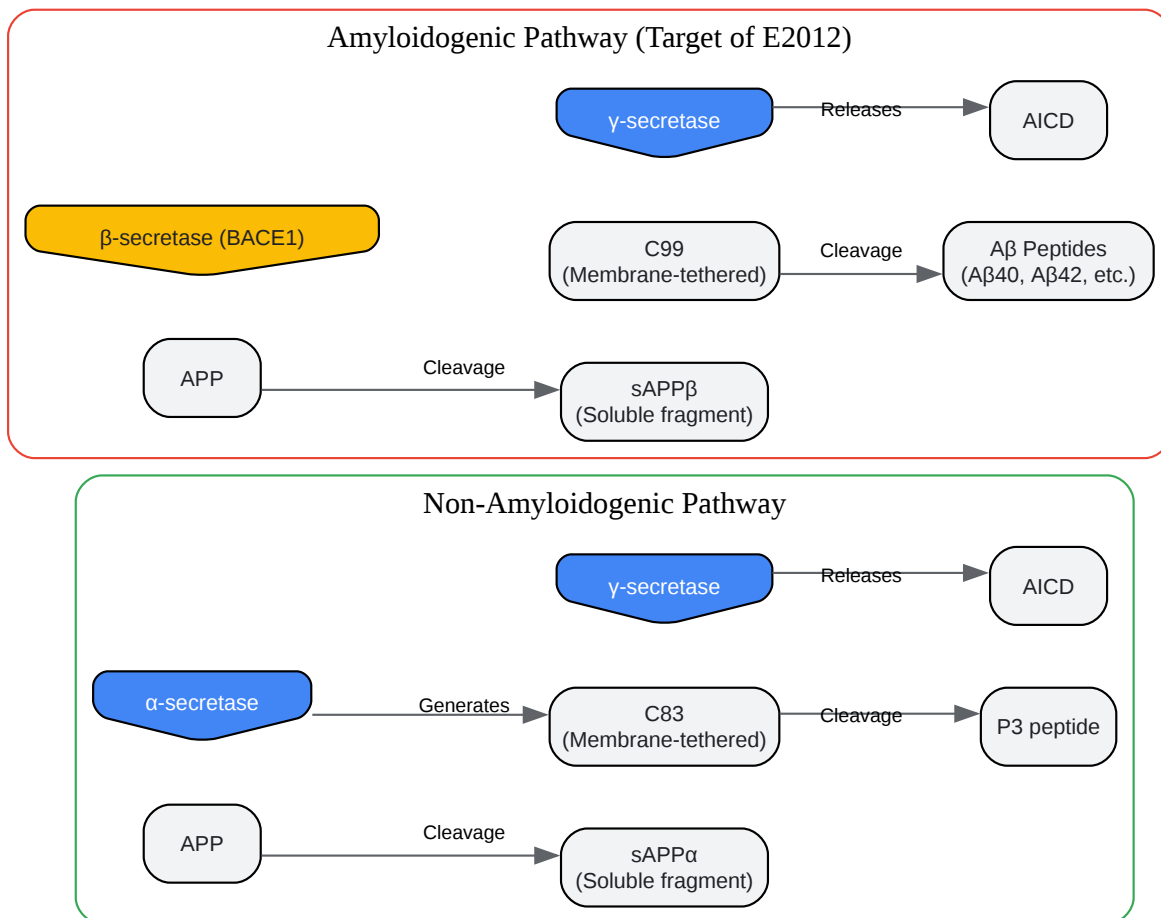
Mechanism of Action: γ -Secretase Modulation

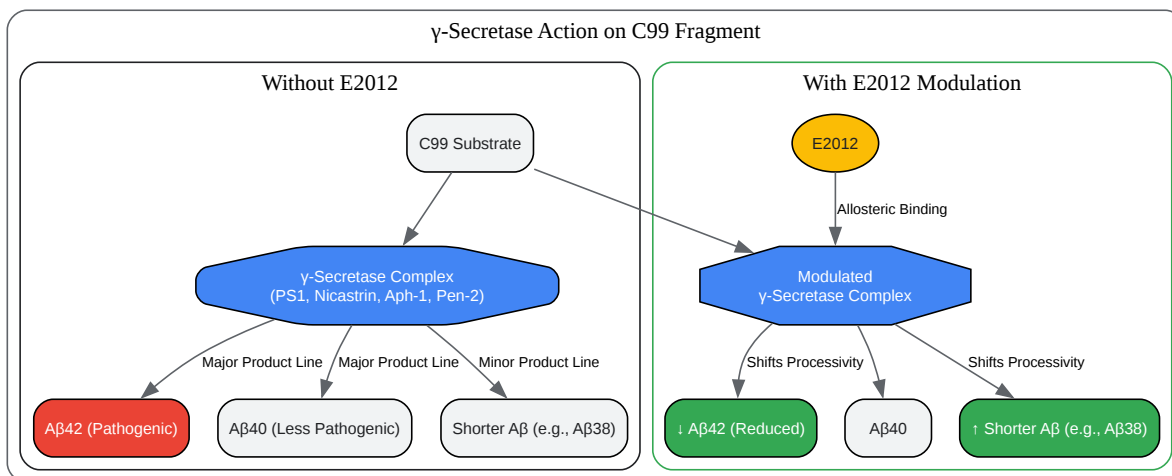
The central pathological hallmark of Alzheimer's disease is the accumulation of A β peptides into plaques in the brain.[9] These peptides are generated via sequential cleavage of the Amyloid Precursor Protein (APP) by β -secretase and the γ -secretase complex. The γ -secretase

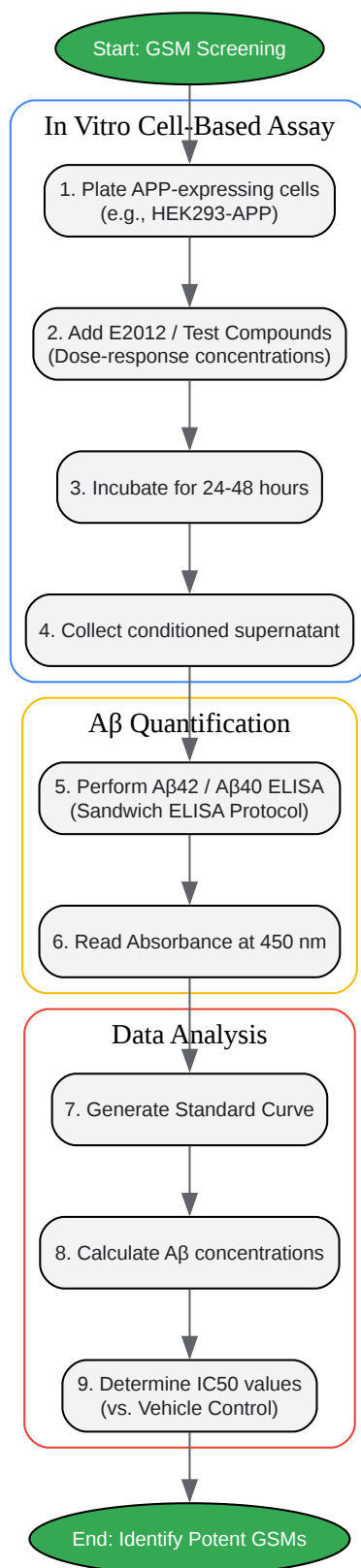
complex is responsible for the final intramembrane cut, which is imprecise and produces A β peptides of varying lengths. The A β 42 isoform is particularly prone to aggregation and is considered a key initiator of AD pathology.[10]

E2012 functions not as an inhibitor, but as an allosteric modulator of the γ -secretase complex. [10] It binds to the enzyme, likely to the presenilin (PS) or PEN-2 subunit, and induces a conformational change.[11] This change alters the processive carboxypeptidase-like activity of the enzyme, shifting the preferred cleavage site.[2][3] The result is a decrease in the production of A β 42 and a concomitant increase in the secretion of shorter, non-amyloidogenic peptides like A β 37 and A β 38.[3] Crucially, this mechanism spares the vital ϵ -site cleavage of other γ -secretase substrates, most notably Notch, thereby avoiding the severe side effects associated with GSIs.[2]

Signaling Pathway Diagrams







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